molecular formula C21H27N3O5S B10781270 Sarpicillin [WHO-DD] CAS No. 60252-40-6

Sarpicillin [WHO-DD]

Cat. No.: B10781270
CAS No.: 60252-40-6
M. Wt: 433.5 g/mol
InChI Key: QTQPGZVDUCMVLK-ZXFNITATSA-N
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Description

Sarpicillin is a penicillin beta-lactam antibiotic that is used to treat a variety of bacterial infections. It is a semi-synthetic derivative of penicillin, designed to be effective against both gram-positive and gram-negative bacteria. Sarpicillin is known for its broad-spectrum antibacterial activity and is commonly used in clinical settings to treat infections such as bacterial meningitis, septicemia, endocarditis, and respiratory tract infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sarpicillin can be synthesized through various synthetic methods. One common route involves the esterification of specific precursor compounds. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of sarpicillin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Sarpicillin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of sarpicillin with altered chemical and pharmacological properties. These derivatives can be used to study the structure-activity relationship and improve the efficacy of the antibiotic .

Scientific Research Applications

Sarpicillin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study beta-lactam antibiotics and their chemical properties.

    Biology: Employed in research to understand bacterial resistance mechanisms and the role of beta-lactam antibiotics in combating bacterial infections.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.

    Industry: Utilized in the development of new antibiotic formulations and drug delivery systems

Mechanism of Action

Sarpicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets involved include various PBPs, and the pathways affected are those related to cell wall synthesis and maintenance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sarpicillin

Sarpicillin is unique due to its broad-spectrum activity against both gram-positive and gram-negative bacteria. It is also known for its stability in the presence of beta-lactamase enzymes, which makes it effective against beta-lactamase-producing bacteria. This stability and broad-spectrum activity make sarpicillin a valuable antibiotic in clinical settings .

Properties

CAS No.

60252-40-6

Molecular Formula

C21H27N3O5S

Molecular Weight

433.5 g/mol

IUPAC Name

methoxymethyl (2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13-,14-,15+,18-/m1/s1

InChI Key

QTQPGZVDUCMVLK-ZXFNITATSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C

Origin of Product

United States

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